molecular formula C9H7NO4 B11773518 6-Amino-7-hydroxybenzofuran-2-carboxylic acid CAS No. 258828-57-8

6-Amino-7-hydroxybenzofuran-2-carboxylic acid

Katalognummer: B11773518
CAS-Nummer: 258828-57-8
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: ZKEKVVPJARRAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its specific functional groups, offers a range of possibilities for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally, demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis methods mentioned above can be adapted for larger-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-7-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for creating derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Amino-7-hydroxybenzofuran-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting tumor growth or viral replication .

Vergleich Mit ähnlichen Verbindungen

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic properties.

    Bergapten: Used in dermatological treatments.

    Nodekenetin: Explored for its anti-cancer properties.

    Xanthotoxin: Used in treating skin disorders.

    Usnic Acid: Known for its antibacterial and antifungal properties.

Uniqueness: 6-Amino-7-hydroxybenzofuran-2-carboxylic acid stands out due to its specific functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

258828-57-8

Molekularformel

C9H7NO4

Molekulargewicht

193.16 g/mol

IUPAC-Name

6-amino-7-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3,11H,10H2,(H,12,13)

InChI-Schlüssel

ZKEKVVPJARRAAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.